
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PCC is a potent inhibitor of a class of enzymes known as bromodomains, which are involved in the regulation of gene expression. In
Wissenschaftliche Forschungsanwendungen
Dual Inhibitor for Antitumor Activity
A study highlighted the design, synthesis, and biological evaluation of compounds that act as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), marking them as promising antitumor agents. These compounds, including analogues, have shown inhibitory effects against various tumor cell lines and suggest a new binding mode to DHFR, indicating their potential in cancer treatment (Gangjee et al., 2000).
Antimicrobial Activity
Another area of research involves the synthesis of new heterocycles incorporating the antipyrine moiety, which demonstrated significant antimicrobial activity. The study focused on the development of compounds with potential as antimicrobial agents, expanding the applications of such chemical structures in battling infections (Bondock et al., 2008).
Radioligand Imaging with PET
Research on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically targeting the translocator protein (18 kDa), has led to the development of selective radioligands like DPA-714 for in vivo imaging using positron emission tomography (PET). This work contributes to the advancement of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).
Inhibition of Cytokine Production
A pyrimidylpiperazine derivative has been found to regulate the production of tumor necrosis factor-alpha and interleukin-10, protecting mice from endotoxin-induced shock. This discovery opens new avenues for treating inflammatory diseases and septic shock by modulating cytokine production (Fukuda et al., 2000).
Antitumor and Antifolate Agents
Further studies have synthesized and evaluated classical and nonclassical antifolates as potential DHFR inhibitors and antitumor agents. The synthesis of compounds with variations in the pyrrolo[2,3-d]pyrimidine scaffold has yielded potent inhibitors of DHFR from pathogens, highlighting their potential in treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Eigenschaften
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-20-10-1-2-11-20)19-13-4-6-14(7-5-13)22-16-17-8-3-9-18-16/h1-3,8-11,13-14H,4-7,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKRPYRRHFEABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


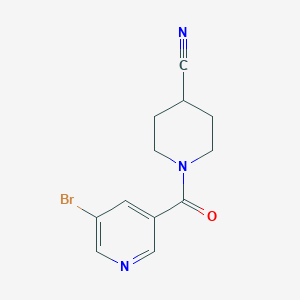
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)
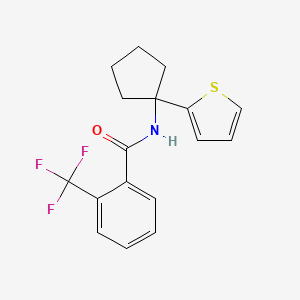
![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)
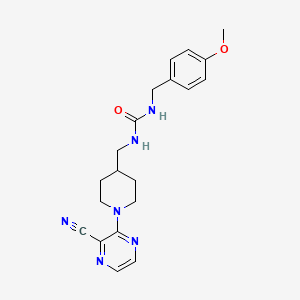
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)
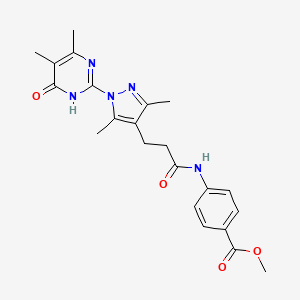
![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)
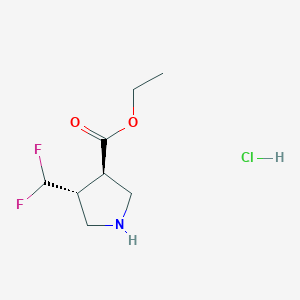

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)
